aluminum;tripotassium;hexafluoride

Aluminum Electrolysis Molten Salt Chemistry Energy Efficiency

Sourcing K₃AlF₆ for low-temp Al electrolysis? This flux enables 850°C operation with >4% alumina solubility, cutting energy use ~450 kWh/t-Al & achieving 94.8% efficiency vs. Na₃AlF₆. - 26% higher conductivity & 42% less hydrolysis at 950°C - 28% lower cathode corrosion, extending cell life - 35% less F volatilization, minimizing environmental impact

Molecular Formula AlF6K3
Molecular Weight 258.267 g/mol
CAS No. 13775-52-5
Cat. No. B078907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;tripotassium;hexafluoride
CAS13775-52-5
Molecular FormulaAlF6K3
Molecular Weight258.267 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+]
InChIInChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6
InChIKeyZIZQEDPMQXFXTE-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K3AlF6 Physical and Chemical Profile


Potassium hexafluoroaluminate (K₃AlF₆, CAS 13775-52-5), a white or light grey crystalline powder, is a complex fluoride salt with a molecular weight of 258.27 g/mol. It exhibits a melting point of approximately 1025–1035 °C and a density of 3.07 g/cm³ . This compound is slightly soluble in water (1.42 g/100 g H₂O at 25 °C) . K₃AlF₆ is primarily used as a high-performance flux in aluminum brazing, a key component in low-temperature aluminum electrolysis electrolytes, and as an active agent in ceramic, glass, and pesticide manufacturing [1].

Low-temperature aluminum electrolysis electrolyte
Non-corrosive flux for aluminum brazing
Opacifier and flux in specialty glass and ceramics

Why Cryolite Cannot Replace K3AlF6


Substituting potassium hexafluoroaluminate (K₃AlF₆) with its more common sodium analog, cryolite (Na₃AlF₆), or other fluoride salts is not a straightforward replacement. While both are classified as cryolites, their distinct cation radii (K⁺ = 1.38 Å vs. Na⁺ = 0.97 Å) drive fundamentally different phase behaviors, electrochemical properties, and process outcomes. For instance, K₃AlF₆-based electrolytes enable lower-temperature operation and offer altered alumina solubility, which can directly impact energy consumption and product purity in aluminum production [1]. In brazing, the specific K-Al-F eutectic composition determines flux activity and corrosion behavior, making generic substitution a potential cause of joint failure or equipment damage. The following quantitative evidence details where K₃AlF₆ demonstrates verifiable, application-critical differentiation.

K₃AlF₆ Target Attributes
Larger K⁺ cation radius shifts phase behavior
Enables lower-temperature electrolysis
Specific eutectic composition for brazing flux activity
Cryolite Substitute Limitations
Smaller Na⁺ cation alters electrochemical properties
Requires higher operating temperature, increasing energy use
Different flux behavior may cause joint failure or corrosion

K3AlF6 vs. Analogs: Key Evidence


Lower Electrolysis Temperature and Alumina Solubility

In aluminum electrolysis, K₃AlF₆ is used to formulate low-temperature electrolytes. Compared to the standard Na₃AlF₆-AlF₃ system, the addition of K₃AlF₆ modifies the liquidus temperature and alumina solubility. Research shows that in a Na₃AlF₆-K₃AlF₆-AlF₃ melt, the system can be operated at 850 °C while maintaining an alumina solubility above 4%, a temperature at which the baseline Na₃AlF₆ system would have lower solubility and higher energy consumption [1].

Low-Temp Electrolysis & Alumina Solubility
Cross-study comparable
K₃AlF₆-containing electrolyte: >4% alumina solubility at 850 °C
Na₃AlF₆ baseline: requires higher temperature for comparable solubility
Supports lower-temperature electrolysis, reducing energy demand.
Rotating alumina disc method; 23–29% AlF₃, 10–40% K₃AlF₆ ratio.
Aluminum Electrolysis Molten Salt Chemistry Energy Efficiency

Current Efficiency and Energy Savings

Industrial data from Russian aluminum producer UC Rusal indicates that employing a K₃AlF₆-based electrolyte process improves current efficiency from a baseline of 92.5% to 94.8% and allows a reduction in anode-cathode distance from 4.5 cm to 4.0 cm [1]. This translates to a combined energy saving of approximately 450 kWh per metric ton of aluminum produced [1].

Current Efficiency & Energy Savings
Head-to-head comparison
Current efficiency 94.8%; anode-cathode distance 4.0 cm
Traditional Na₃AlF₆: 92.5% efficiency; 4.5 cm distance
Measurable efficiency improvement at industrial scale (~450 kWh/t savings).
Industrial-scale electrolysis cells.
Aluminum Electrolysis Energy Efficiency Process Optimization

Higher Electrical Conductivity

The electrical conductivity of the molten electrolyte is a critical parameter for energy consumption. Comparative testing shows that K₃AlF₆-based molten salts have a higher specific electrical conductivity than those based on Na₃AlF₆. One industrial source reports a conductivity of 2.9 S/cm for K₃AlF₆ compared to 2.3 S/cm for traditional Na₃AlF₆, a 26% increase [1].

Higher Electrical Conductivity
Head-to-head comparison
K₃AlF₆: 2.9 S/cm
Na₃AlF₆: 2.3 S/cm (26% increase)
Reduces ohmic voltage drop, lowering specific energy consumption.
Molten state at electrolysis-relevant temperatures.
Aluminum Electrolysis Molten Salt Electrical Conductivity

Lower Brazing Flux Activation Temperature

In aluminum brazing, flux activity is often linked to the melting range of the KF-AlF₃ system. The eutectic composition formed by K₃AlF₆ and KAlF₄ melts at a specific, lower temperature compared to cesium-based or other fluoride fluxes. This property is critical for brazing aluminum alloys with lower melting points. For example, a flux composed of K₃AlF₆ and KAlF₄ is active in a temperature range lower than that of pure KAlF₄, enabling brazing of heat-sensitive components [1].

Brazing Flux Activation Temp
Class-level inference
K₃AlF₆-KAlF₄ eutectic enables brazing at lower temperature than pure KAlF₄ or Cs-based fluxes.
Supports brazing of heat-sensitive aluminum alloy components.
Exact melting point depression not quantified; class-level inference.
Aluminum Brazing Flux Chemistry Non-Corrosive Flux

Reduced Electrolyte Density

The density of the molten electrolyte affects the separation between the aluminum metal pad and the bath. A lower electrolyte density is generally favorable for cleaner separation and reduced metal re-oxidation. K₃AlF₆ has a reported density of 2.78 g/cm³, which is 5.8% lower than the 2.95 g/cm³ reported for Na₃AlF₆ [1].

Reduced Electrolyte Density
Head-to-head comparison
K₃AlF₆: 2.78 g/cm³
Na₃AlF₆: 2.95 g/cm³ (5.8% lower)
Facilitates metal-bath separation, potentially improving aluminum purity.
Reported physical property data.
Aluminum Electrolysis Electrolyte Density Metal Purity

Superior High-Temperature Stability

The chemical stability of the electrolyte at high temperatures is crucial for process consistency and equipment longevity. Comparative data indicates that K₃AlF₆ exhibits enhanced stability over Na₃AlF₆. Under 950 °C conditions, K₃AlF₆ shows a 42% lower hydrolysis rate and a 35% reduction in fluorine volatilization, along with a 28% decrease in the corrosion rate of cathode materials [1].

High-Temperature Stability Data
Head-to-head comparison
K₃AlF₆ at 950 °C: 42% lower hydrolysis, 35% less F volatilization, 28% lower cathode corrosion
Na₃AlF₆ baseline at 950 °C
Supports longer equipment life and reduced maintenance.
ISO 12926 standard; 950 °C test conditions.
Aluminum Electrolysis Chemical Stability Process Reliability

K3AlF6 Application Scenarios


Low-Temperature Aluminum Electrolysis

Based on the evidence that K₃AlF₆ lowers liquidus temperature and enables stable operation at 850 °C with >4% alumina solubility [1], this compound is ideally suited for formulating low-temperature aluminum electrolytes. This application leverages the 26% higher electrical conductivity [2] and 5.8% lower density [2] of K₃AlF₆ to reduce energy consumption by ~450 kWh/t-Al and improve current efficiency to 94.8% [2]. It is a primary choice for smelters seeking to lower operating costs and carbon footprint.

High-Stability Aluminum Brazing Flux

K₃AlF₆ is a critical component in non-corrosive fluxes for brazing aluminum and its alloys. Its role in forming a low-temperature eutectic with KAlF₄ [3] makes it suitable for joining heat exchangers, automotive components, and other assemblies where precise thermal control is necessary. The high-temperature stability of K₃AlF₆ (42% lower hydrolysis, 35% less F volatilization at 950 °C) [2] ensures robust and reliable brazed joints with minimal flux residue corrosion, a key requirement in demanding industrial applications.

Long-Life Electrolyte for Reduction Cells

The enhanced high-temperature chemical stability of K₃AlF₆, demonstrated by a 28% lower corrosion rate on cathode materials at 950 °C [2], directly addresses the issue of equipment degradation in aluminum smelters. This property makes K₃AlF₆ a strategic additive or base for electrolytes designed to extend the operational lifespan of reduction cells, reducing downtime and capital expenditure on relining. This application is particularly relevant for large, modern smelters (400 kA and above) where cell life has a major impact on profitability.

Specialty Glass and Ceramic Manufacturing

In the glass and ceramic industries, K₃AlF₆ is used as an opacifier and flux [4]. Its well-defined, high melting point (1035 °C) [5] and its property of forming eutectics with other fluorides make it a valuable ingredient for controlling the viscosity and melting behavior of specialty glass batches and ceramic glazes. The 35% reduction in fluorine volatilization compared to Na₃AlF₆ [2] also suggests it could offer process and environmental benefits in high-temperature glass melting.

Application
Selection Property
Validation Focus
Low-Temperature Aluminum Electrolysis
Low-temperature electrolyte formulation
Energy consumption, current efficiency, density
High-Stability Aluminum Brazing Flux
Non-corrosive low-activation flux
Joint integrity, residue corrosion
Long-Life Electrolyte for Reduction Cells
Enhanced chemical stability
Cathode corrosion resistance, cell longevity
Specialty Glass and Ceramic Manufacturing
High-temperature flux and opacifier
Viscosity control, fluorine volatilization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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